Physicochemical Differentiation: Lipophilicity (LogP) of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol vs. Non-Halogenated and Fluoro Analogs
The lipophilicity of (4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol is XLogP3 = 0.5 . This is significantly higher than the non-halogenated analog (1,5-dimethyl-1H-pyrazol-3-yl)methanol (estimated LogP ~ -0.1) [1] and lower than the 4-fluoro analog (estimated LogP ~ 0.2) . This places the compound in a favorable range for balancing cell permeability and aqueous solubility, a critical parameter for oral bioavailability and formulation [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Non-halogenated analog (1,5-dimethyl-1H-pyrazol-3-yl)methanol, XLogP3 ~ -0.1; 4-Fluoro analog (4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)methanol, XLogP3 ~ 0.2 |
| Quantified Difference | Target compound is 0.6 log units more lipophilic than non-halogenated analog and 0.3 log units more lipophilic than fluoro analog. |
| Conditions | Computed property using XLogP3 algorithm |
Why This Matters
Optimal LogP (0-3) is associated with improved oral absorption and reduced attrition in drug development, making this compound a superior starting point for lead optimization compared to less lipophilic analogs.
- [1] ChemSrc. (2018). (1,5-Dimethyl-1H-pyrazol-3-yl)methanol (CAS 153912-60-8). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
